molecular formula C15H22O4 B1262874 S-Sydonic acid CAS No. 1137089-32-7

S-Sydonic acid

Cat. No.: B1262874
CAS No.: 1137089-32-7
M. Wt: 266.33 g/mol
InChI Key: VZXPWVDKXCYHSI-HNNXBMFYSA-N
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Description

S-Sydonic acid is a naturally occurring compound known for its unique stereochemistry and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Sydonic acid typically involves several steps, starting from simpler organic molecules. One common method includes the use of Grignard reagents, which react with carbon dioxide to form carboxylic acids. The specific stereochemistry of this compound is achieved through chiral catalysts and specific reaction conditions that favor the formation of the desired enantiomer.

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using fungi that naturally produce the compound. Optimization of growth conditions, such as temperature, pH, and nutrient availability, can enhance the yield of this compound. Additionally, extraction and purification techniques are employed to isolate the compound from the fermentation broth.

Chemical Reactions Analysis

Types of Reactions

S-Sydonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used.

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Nucleophiles: Halides, amines, and alcohols are common nucleophiles used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

S-Sydonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studies have shown its potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to inhibit certain cellular pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of S-Sydonic acid involves its interaction with specific molecular targets within cells. It can inhibit enzymes involved in critical metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Usnic Acid: Another lichen-derived compound with antimicrobial properties.

    Salicylic Acid: Known for its use in medicine, particularly in treating skin conditions.

    Citric Acid: Commonly used in the food industry and as a chelating agent.

Uniqueness

S-Sydonic acid is unique due to its specific stereochemistry and the range of biological activities it exhibits. Unlike some similar compounds, it has shown potential in a broader range of applications, from antimicrobial to anti-cancer research.

Properties

CAS No.

1137089-32-7

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

3-hydroxy-4-[(2S)-2-hydroxy-6-methylheptan-2-yl]benzoic acid

InChI

InChI=1S/C15H22O4/c1-10(2)5-4-8-15(3,19)12-7-6-11(14(17)18)9-13(12)16/h6-7,9-10,16,19H,4-5,8H2,1-3H3,(H,17,18)/t15-/m0/s1

InChI Key

VZXPWVDKXCYHSI-HNNXBMFYSA-N

Isomeric SMILES

CC(C)CCC[C@@](C)(C1=C(C=C(C=C1)C(=O)O)O)O

SMILES

CC(C)CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O

Canonical SMILES

CC(C)CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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